1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185309-66-3
VCID: VC3254374
InChI: InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H
SMILES: C1CC(CN(C1)C2=NC=CC=N2)N.Cl
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

CAS No.: 1185309-66-3

Cat. No.: VC3254374

Molecular Formula: C9H15ClN4

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride - 1185309-66-3

Specification

CAS No. 1185309-66-3
Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
IUPAC Name 1-pyrimidin-2-ylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H
Standard InChI Key HZVNPLQXEMSKBW-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=CC=N2)N.Cl
Canonical SMILES C1CC(CN(C1)C2=NC=CC=N2)N.Cl

Introduction

Chemical Structure and Properties

Structural Composition

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride consists of a piperidinamine core with a pyrimidinyl group attached at the 1-position. The compound contains a primary amine at the 3-position of the piperidine ring, and exists as a hydrochloride salt. This structural configuration places it within the broader class of pyrimidinyl-substituted heterocyclic amines, which have gained attention for their diverse pharmacological activities .

The basic structure involves:

  • A six-membered piperidine ring with nitrogen at position 1

  • A primary amine (-NH₂) substituent at position 3

  • A pyrimidinyl group (a six-membered heterocyclic ring containing two nitrogen atoms) attached to the piperidine nitrogen

  • A hydrochloride salt form that enhances water solubility and stability

Physicochemical Properties

While specific experimental data for this compound is limited in the available literature, its physicochemical properties can be estimated based on structural analysis and comparison with similar compounds:

PropertyValue/Description
AppearanceCrystalline solid (presumed)
Molecular FormulaC₉H₁₄N₄·HCl
Salt FormHydrochloride
SolubilityLikely soluble in water, methanol, and polar organic solvents
StabilityExpected to be stable under standard conditions

Structural Relationships and Comparisons

Relationship to Aminopiperidine Derivatives

The 3-aminopiperidine portion of the molecule is structurally related to (R)-3-aminopiperidine dihydrochloride, which has been used in the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV) . This structural similarity suggests that 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride might potentially interact with enzymes or receptors that recognize aminopiperidine scaffolds.

Receptor TypePotential InteractionStructural Basis
Histamine H₃ receptorPossible antagonistSimilarity to piperidine-based H₃ ligands
Sigma receptorsPotential affinityPiperidine moiety involvement in salt bridge interactions
Adrenergic receptorsPossible bindingStructural similarity to α₂-adrenergic antagonists

Research on dual piperidine-based histamine H₃ and sigma-1 receptor ligands has highlighted that piperidine derivatives in protonated form are involved in essential salt bridge interactions with Glu172 in the sigma-1 receptor binding pocket, contributing to high biological activity . The piperidine core in 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride might potentially engage in similar interactions.

Structure-Activity Relationship Insights

Studies with related compounds have demonstrated that small structural modifications can significantly impact receptor selectivity and binding affinity. For instance, changing from a piperazine to a piperidine core has been shown to dramatically alter sigma-1 receptor affinity in analogous compounds . This suggests that the specific arrangement of the pyrimidinyl group and the 3-amino substituent on the piperidine ring in our target compound may confer unique receptor binding properties.

Synthesis and Chemical Reactivity

StepReaction TypeConditions
1N-alkylationBase, solvent (e.g., THF), room temperature to reflux
2Salt formationHCl in organic solvent (e.g., diethyl ether, methanol)
3PurificationRecrystallization from appropriate solvent systems

Methods for synthesizing (R)-3-aminopiperidine dihydrochloride, which contains the core piperidinamine structure, involve the use of reducing agents such as lithium aluminum hydride in tetrahydrofuran at controlled temperatures . Similar approaches might be adaptable for the synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride or its precursors.

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